molecular formula C12H13NO3 B13387679 (S)-1-Cbz-2-methyl-3-oxoazetidine

(S)-1-Cbz-2-methyl-3-oxoazetidine

Katalognummer: B13387679
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: OZHQEYLUECOUMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate is an organic compound featuring a benzyl group attached to a 2-methyl-3-oxoazetidine-1-carboxylate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (2R)-2-methyl-3-oxoazetidine-1-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and solvent composition to maximize efficiency and minimize impurities. Purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved include inhibition of metabolic processes or disruption of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzylpenicillin: An antibiotic with a similar benzyl group but different core structure.

    Lacosamide: A medication with a benzyl group and different pharmacological properties.

Uniqueness

Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate is unique due to its azetidine ring, which imparts distinct chemical reactivity and biological activity compared to other benzyl-containing compounds. Its specific structural features make it a valuable compound for targeted research and development.

Eigenschaften

Molekularformel

C12H13NO3

Molekulargewicht

219.24 g/mol

IUPAC-Name

benzyl 2-methyl-3-oxoazetidine-1-carboxylate

InChI

InChI=1S/C12H13NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI-Schlüssel

OZHQEYLUECOUMU-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=O)CN1C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.